N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide -

N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

Catalog Number: EVT-5158103
CAS Number:
Molecular Formula: C18H19N5O3
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethylxanthine (Compound 60)

Compound Description: This compound is a high-affinity A2B adenosine receptor (AdoR) antagonist with high selectivity for the human A1, A2A, and A3 AdoRs. [] It exhibits a Ki of 1 nM for the A2B AdoR, demonstrating potent binding affinity. [] The compound was developed as a potential therapeutic agent for asthma, based on the hypothesis that selective A2B AdoR antagonists may alleviate bronchial hyperresponsiveness. []

Relevance: Compound 60 shares a common structural motif with N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide, namely the 1-benzyl-1H-pyrazol-4-yl group. [] Both compounds contain a pyrazole ring substituted at the 4-position with a benzyl group, demonstrating a clear structural relationship. The research leading to Compound 60 explored various substitutions at the N-1 position of the pyrazole ring and the 1,3-positions of the xanthine core to optimize A2B AdoR affinity and selectivity. []

Relevance: Compound 22 represents a simplified structure compared to both N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide and Compound 60. It retains the core 1H-pyrazol-4-yl unit linked to a xanthine core, highlighting the importance of this specific pyrazole substitution for A2B AdoR binding. []

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

Compound Description: This compound is a diarylpyrazole antagonist of the CB2 cannabinoid receptor. [] It acts as an inverse agonist in both adenylyl cyclase inhibition and arrestin recruitment assays, demonstrating its ability to reduce CB2 receptor activity. []

Relevance: SR144258 belongs to the diarylpyrazole class of compounds, a group that also encompasses N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide. [] Both compounds feature a central pyrazole ring linked to two aryl groups, highlighting a core structural similarity. The research on SR144258 focused on the functional selectivity of CB2 receptor ligands, demonstrating that different structural modifications can lead to varying degrees of bias towards specific signaling pathways. []

6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

Compound Description: This compound is an aminoalkylindole antagonist of the CB2 cannabinoid receptor. [] It exhibits inverse agonist activity in adenylyl cyclase inhibition assays but displays low efficacy agonist activity in arrestin recruitment assays, suggesting a bias towards G-protein coupling. []

Relevance: AM630 represents the aminoalkylindole class of CB2 receptor ligands, while N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide falls under the diarylpyrazole class. [] Although they belong to different structural categories, both compounds target the same receptor and highlight the diverse structural motifs capable of interacting with CB2.

Relevance: While not directly structurally related, Ivacaftor is mentioned in the context of developing CFTR potentiators that do not interfere with corrector action, a goal shared by researchers exploring the use of N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide as a potential scaffold for developing such potentiators. [] The research highlights the importance of considering potential drug interactions and the need for developing potentiators with minimal impact on CFTR corrector efficacy. []

3-(6-[[(1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational CFTR corrector currently under development for cystic fibrosis therapy. [] It aims to improve the cellular processing of ΔF508-CFTR, a misfolded protein responsible for the disease. []

Relevance: This compound serves as a representative example of CFTR correctors whose efficacy may be impacted by the approved potentiator Ivacaftor. [] This is relevant to the research on N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide, as it highlights the need for developing potentiators that do not negatively interact with CFTR correctors. []

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another example of an investigational CFTR corrector, similar to the previously mentioned 3-(6-[[(1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid. []

Relevance: This compound further emphasizes the need for developing CFTR potentiators that do not hinder the action of correctors, a key consideration in the research on N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide. [] The research highlights the importance of evaluating drug interactions and ensuring compatibility between different therapeutic agents for cystic fibrosis. []

Properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C18H19N5O3/c1-11-5-12(2)23(22-11)9-14-7-15(21-20-14)18(24)19-8-13-3-4-16-17(6-13)26-10-25-16/h3-7H,8-10H2,1-2H3,(H,19,24)(H,20,21)

InChI Key

NQVKLYMHLKBQRF-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC(=NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)C

Canonical SMILES

CC1=CC(=NN1CC2=CC(=NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.